2-Propanone, 1-(2-naphthalenyl)-

Description

BenchChem offers high-quality 2-Propanone, 1-(2-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-(2-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

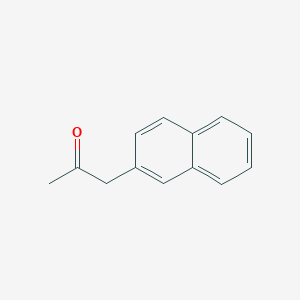

Structure

3D Structure

Propriétés

IUPAC Name |

1-naphthalen-2-ylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQHKXIGCVUSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472115 | |

| Record name | 1-(2-Naphthyl)propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21567-68-0 | |

| Record name | 1-(2-Naphthyl)propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-Propanone, 1-(2-naphthalenyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Propanone, 1-(2-naphthalenyl)-, also known as 1-(naphthalen-2-yl)propan-2-one, is a ketone derivative of naphthalene. The presence of the naphthalene scaffold, a common motif in medicinal chemistry, coupled with a reactive ketone functional group, makes this compound a valuable intermediate in the synthesis of more complex molecules and potential pharmaceutical agents.[1] This guide provides a detailed overview of the primary synthesis pathways for 2-Propanone, 1-(2-naphthalenyl)-, complete with experimental protocols, quantitative data, and a visual representation of a key synthetic route.

Core Synthesis Pathways

The synthesis of 2-Propanone, 1-(2-naphthalenyl)- can be approached through several established organic chemistry methodologies. The most prominent and well-documented routes involve the functionalization of the naphthalene ring system.

Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for forming carbon-carbon bonds with aromatic rings like naphthalene.[2][3] This pathway can be adapted to introduce the acetonyl (-CH2COCH3) group onto the naphthalene core.

A direct approach involves the reaction of naphthalene with chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction proceeds via an initial Friedel-Crafts alkylation mechanism.[4] The regioselectivity of the substitution on the naphthalene ring (to the 1- or 2-position) can be influenced by factors such as the solvent and reaction temperature.[5]

Alternatively, a two-step sequence can be employed:

-

Acylation: Naphthalene is first acylated with propionyl chloride or propionic anhydride to yield 1-(naphthalen-2-yl)propan-1-one.[6]

-

This intermediate is not the target molecule. A more common related synthesis is the acylation with acetyl chloride to produce acetylnaphthalene, which can then be further modified.[7][8]

Synthesis from 2-Naphthylacetic Acid

Another viable pathway starts from 2-naphthaleneacetic acid. This method involves the conversion of the carboxylic acid to the desired ketone. A standard method to achieve this is through the reaction of the corresponding acid derivative with an organometallic reagent.

The key steps are:

-

Activation of the carboxylic acid, for example, by converting it to an acid chloride.

-

Reaction with a suitable organometallic reagent like methylmagnesium bromide (a Grignard reagent) or methyllithium. This must be carefully controlled to avoid addition to the newly formed ketone.

Synthesis from 2-Naphthaldehyde

Starting from 2-naphthaldehyde, a two-step process can be envisioned:

-

Grignard Reaction: Reaction of 2-naphthaldehyde with methylmagnesium bromide to form the secondary alcohol, 1-(naphthalen-2-yl)ethanol.

-

Oxidation: Subsequent oxidation of the secondary alcohol to the corresponding ketone, 1-(naphthalen-2-yl)ethanone (2-acetylnaphthalene). This ketone would then require an additional carbon to be inserted between the naphthyl group and the carbonyl to form the target molecule, making this route less direct for the specified product but viable for related structures.

Data Presentation: Comparison of Synthesis Pathways

| Parameter | Pathway 1: Friedel-Crafts with Chloroacetone | Pathway 2: From 2-Naphthylacetic Acid |

| Starting Material | Naphthalene | 2-Naphthaleneacetic Acid[9] |

| Key Reagents | Chloroacetone, Aluminum Chloride (AlCl₃)[4] | Thionyl Chloride, Methylmagnesium Bromide[10] |

| Typical Solvent | Dichloroethane[6], Nitrobenzene[11] | Diethyl Ether, Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to 35°C | 0°C to reflux |

| Reaction Time | 2-6 hours | 4-12 hours |

| Reported Yield | Moderate to Good (Varies with conditions) | Good to High |

| Key Advantages | Utilizes readily available starting materials. | Generally high-yielding and specific. |

| Key Disadvantages | Potential for polyalkylation and isomer formation.[4] | Requires handling of sensitive Grignard reagents. |

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Reaction (Illustrative)

This protocol is based on typical Friedel-Crafts conditions for naphthalene derivatives.

Materials:

-

Naphthalene

-

Chloroacetone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,2-Dichloroethane (anhydrous)

-

Hydrochloric acid (5% aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser with drying tube

-

Ice bath

-

Separatory funnel

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry 1,2-dichloroethane in a round-bottom flask cooled in an ice bath, add chloroacetone (1.0 eq) dropwise.

-

After the addition is complete, add a solution of naphthalene (1.0 eq) in 1,2-dichloroethane dropwise, maintaining the temperature below 5°C.

-

Once the addition of naphthalene is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, or until TLC analysis indicates consumption of the starting material.[6]

-

Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-Propanone, 1-(2-naphthalenyl)-.

Protocol 2: Synthesis from 2-Naphthylacetic Acid (Conceptual)

This protocol outlines the general steps for the conversion of a carboxylic acid to a methyl ketone using a Grignard reagent.

Materials:

-

2-Naphthaleneacetic acid[9]

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Methylmagnesium bromide (CH₃MgBr) in THF (3.0 M solution)[10]

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether

Procedure:

-

Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve 2-naphthaleneacetic acid (1.0 eq) in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-naphthylacetyl chloride.

-

Grignard Reaction: Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath.

-

Add methylmagnesium bromide (1.1 eq) dropwise via syringe. The reaction is highly exothermic and must be controlled.

-

Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude oil by column chromatography to afford the target compound.

Mandatory Visualization

Below is a diagram illustrating the Friedel-Crafts pathway for the synthesis of 2-Propanone, 1-(2-naphthalenyl)-.

References

- 1. 2-Propanone, 1-(2-naphthalenyl)- | 21567-68-0 | Benchchem [benchchem.com]

- 2. 1-(Naphthalen-1-yl)propan-2-one | 33744-50-2 | Benchchem [benchchem.com]

- 3. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. moleculeworld.wordpress.com [moleculeworld.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(2-naphthyl)propan-1-one synthesis - chemicalbook [chemicalbook.com]

- 7. Buy 1-(Naphthalen-1-yl)propan-2-one | 33744-50-2 [smolecule.com]

- 8. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]

- 9. 2-Naphthaleneacetic acid | C12H10O2 | CID 11393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. US3234286A - Acetylation of naphthalenes - Google Patents [patents.google.com]

Synthesis of 2-Acetylnaphthalene from Naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-acetylnaphthalene from naphthalene, with a focus on the Friedel-Crafts acylation reaction. It includes detailed experimental protocols, quantitative data on reaction parameters, and a discussion of the underlying reaction mechanisms.

Introduction

2-Acetylnaphthalene is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its selective synthesis from naphthalene is a topic of significant interest in organic chemistry. The most common and direct method for this transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. However, a key challenge in this synthesis is controlling the regioselectivity, as the reaction can yield two primary isomers: 1-acetylnaphthalene and the desired 2-acetylnaphthalene. This guide will delve into the methodologies to selectively synthesize the 2-isomer.

The Friedel-Crafts Acylation of Naphthalene

The Friedel-Crafts acylation of naphthalene involves the reaction of naphthalene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. The most commonly used catalyst is aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring. The choice of solvent plays a critical role in determining the product distribution.

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form the acylium ion. CH₃COCl + AlCl₃ → CH₃CO⁺ + AlCl₄⁻

-

Electrophilic Aromatic Substitution: The acylium ion then attacks the naphthalene ring. Attack at the α-position (C1) is kinetically favored due to the lower activation energy, leading to 1-acetylnaphthalene. Attack at the β-position (C2) is thermodynamically favored, as the resulting 2-acetylnaphthalene is sterically less hindered and more stable.

The regioselectivity of the acylation is highly dependent on the reaction conditions, particularly the solvent.

Figure 1: Reaction mechanism of the Friedel-Crafts acylation of naphthalene.

Solvent Effects on Regioselectivity

The choice of solvent is the most critical factor in directing the acylation towards the desired 2-isomer.

-

Non-polar solvents such as carbon disulfide (CS₂) and chlorinated hydrocarbons (e.g., 1,2-dichloroethane) favor the formation of the 1-acetylnaphthalene (the kinetic product). In these solvents, the initially formed complex between 1-acetylnaphthalene and AlCl₃ is often insoluble and precipitates, preventing the reaction from reaching thermodynamic equilibrium.[1]

-

Polar solvents like nitrobenzene promote the formation of 2-acetylnaphthalene (the thermodynamic product).[1][2] In nitrobenzene, the intermediate complexes are soluble, allowing for an equilibrium to be established where the more stable 2-isomer is the major product.[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-acetylnaphthalene, adapted from a similar procedure for the acylation of a naphthalene derivative in nitrobenzene.

Materials and Equipment

-

Naphthalene

-

Acetyl chloride (freshly distilled)

-

Anhydrous aluminum chloride

-

Nitrobenzene (dry)

-

Concentrated hydrochloric acid

-

Chloroform

-

Anhydrous magnesium sulfate

-

Methanol

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Steam distillation apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Buchner funnel and filter paper

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 200 mL of dry nitrobenzene and 43 g (0.32 mol) of anhydrous aluminum chloride. Stir the mixture until the aluminum chloride dissolves.

-

Addition of Naphthalene: Add 32 g (0.25 mol) of finely powdered naphthalene to the solution.

-

Addition of Acetyl Chloride: Cool the stirred solution to approximately 5°C using an ice bath. Add 25 g (23 mL, 0.32 mol) of redistilled acetyl chloride dropwise from the dropping funnel over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 10.5 and 13°C during the addition.[3]

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours. Then, allow the mixture to stand at room temperature for at least 12 hours.[3]

-

Work-up:

-

Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.[3]

-

Transfer the resulting two-phase mixture to a separatory funnel. Add 50 mL of chloroform to aid in phase separation.[3]

-

Separate the organic layer (chloroform-nitrobenzene) and wash it three times with 100 mL portions of water.[3]

-

-

Purification:

-

Transfer the organic layer to a larger round-bottomed flask and remove the nitrobenzene and chloroform by steam distillation.[3]

-

After steam distillation, cool the flask and decant the aqueous layer. Dissolve the solid residue in 100 mL of chloroform.

-

Dry the chloroform solution over anhydrous magnesium sulfate, filter, and remove the chloroform using a rotary evaporator.[3]

-

The crude product is a mixture of 1- and 2-acetylnaphthalene. Further purification is required to isolate the 2-isomer.

-

Purification of 2-Acetylnaphthalene

The separation of 1- and 2-acetylnaphthalene can be achieved by column chromatography.[4]

-

Column Preparation: Prepare a chromatography column with silica gel or alumina as the stationary phase.[4]

-

Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane and load it onto the column.[4]

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The two isomers will have different retention times and can be collected in separate fractions.[4]

-

Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure 2-acetylnaphthalene.

-

Isolation: Combine the pure fractions and remove the solvent to obtain pure 2-acetylnaphthalene. Recrystallization from a suitable solvent like methanol can be performed for further purification.

Figure 2: Experimental workflow for the synthesis of 2-acetylnaphthalene.

Quantitative Data

The yield and isomer distribution of the Friedel-Crafts acylation of naphthalene are highly dependent on the reaction conditions. The following tables summarize the effect of different solvents on the product distribution.

Table 1: Isomer Distribution in Friedel-Crafts Acylation of Naphthalene with Acetyl Chloride and AlCl₃

| Solvent | Temperature (°C) | 1-Acetylnaphthalene (%) | 2-Acetylnaphthalene (%) | Reference |

| Carbon Disulfide (CS₂) | Room Temp | Major Product | Minor Product | [1] |

| 1,2-Dichloroethane | Not specified | Varies with concentration | Varies with concentration | [5] |

| Nitrobenzene | 10.5 - 13 | Minor Product | Major Product | [1][2][3] |

| 2-Nitropropane | -10 to 50 | Not specified | Preferred Product | [6] |

Note: The exact ratios can vary depending on the specific reaction time, temperature, and stoichiometry of the reagents.

Conclusion

The synthesis of 2-acetylnaphthalene from naphthalene is most effectively achieved through the Friedel-Crafts acylation using a polar solvent such as nitrobenzene. This thermodynamically controlled reaction favors the formation of the more stable 2-isomer. Careful control of the reaction temperature and a thorough purification process, such as column chromatography, are essential to obtain a high yield of the pure product. This guide provides a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. US3234286A - Acetylation of naphthalenes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylnaphthalene, also known as methyl 2-naphthyl ketone or 2-acetonaphthone, is an aromatic ketone with the chemical formula C₁₂H₁₀O.[1][2][3][4][5][6] It consists of a naphthalene ring substituted with an acetyl group at the 2-position.[1] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including dyes, fragrances, and pharmaceuticals.[6] Its utility in medicinal chemistry is highlighted by its role as a precursor for potential anticonvulsant and antimicrobial agents.[7] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-acetylnaphthalene, complete with experimental protocols and graphical representations to support researchers and drug development professionals.

Core Physical and Chemical Properties

The physical and chemical properties of 2-acetylnaphthalene are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 2-Acetylnaphthalene

| Property | Value | Reference |

| Appearance | White to off-white or pale yellow crystalline powder/solid. | [2][3][6] |

| Odor | Floral, orange blossom-like. | [3] |

| Molecular Formula | C₁₂H₁₀O | [1][2][3][4][5][6] |

| Molecular Weight | 170.21 g/mol | [2][4][6] |

| Melting Point | 52-56 °C | [3] |

| Boiling Point | 300-301 °C at 760 mmHg | [8] |

| Density | 1.097 g/cm³ | [3] |

| Vapor Pressure | 0.12 Pa at 25 °C | [3] |

| Refractive Index | n20/D 1.628 | [3] |

| Flash Point | 129.5 °C | [3] |

Table 2: Solubility of 2-Acetylnaphthalene

| Solvent | Solubility | Reference |

| Water | 0.272 g/L (insoluble) | [3] |

| Organic Solvents | Soluble | [9] |

| Ethanol | Soluble | [9] |

| Most Fixed Oils | Soluble | [3] |

| Mineral Oil | Slightly soluble | [3] |

| Propylene Glycol | Slightly soluble | [3] |

| Glycerin | Insoluble | [3] |

| DMSO | 60 mg/mL | [10] |

Table 3: Spectroscopic Data of 2-Acetylnaphthalene

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.45 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.97 (d, J=8.8 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H), 7.61-7.52 (m, 2H), 2.72 (s, 3H) | [8] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 197.7, 135.4, 134.3, 132.5, 129.5, 129.4, 128.4, 127.8, 126.7, 124.9, 123.7, 26.6 | [8] |

| Infrared (ATR) | ν (cm⁻¹): 3055, 2924, 1678 (C=O), 1628, 1598, 1470, 1358, 1275, 1215, 1124, 957, 860, 822, 748 | [8] |

| UV-Vis | Absorbs in the range of 240-280 nm. | [5] |

| Mass Spectrometry (EI) | m/z (%): 170 (M+, 33), 155 (100), 127 (99), 102 (10), 76 (8) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of 2-acetylnaphthalene.

Synthesis of 2-Acetylnaphthalene via Friedel-Crafts Acylation

The most common method for synthesizing 2-acetylnaphthalene is the Friedel-Crafts acylation of naphthalene.[11]

Materials:

-

Naphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Chloroform

-

Concentrated hydrochloric acid

-

Ice

-

Water

-

Methanol

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, a solution of anhydrous aluminum chloride (0.32 mol) in nitrobenzene (150 mL) is prepared.

-

Finely ground naphthalene (0.25 mol) is added to the stirred solution.

-

The flask is cooled in an ice bath to approximately 5 °C.

-

Redistilled acetyl chloride (0.32 mol) is added dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13 °C.

-

After the addition is complete, the mixture is allowed to stand at room temperature for at least 12 hours.

-

The reaction mixture is then cooled in an ice bath and poured with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).

-

The resulting two-phase mixture is transferred to a separatory funnel with chloroform (50 mL). The chloroform-nitrobenzene layer is separated and washed with three portions of water (100 mL each).

-

The organic layer is transferred to a round-bottomed flask for steam distillation to remove the nitrobenzene and chloroform.

-

The solid residue is collected and distilled under vacuum. The fraction boiling at approximately 150-165 °C (0.02 mm Hg) is collected.

-

The yellow distillate is recrystallized from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene. A similar procedure is followed for 2-acetylnaphthalene, with appropriate adjustments for the starting material and expected product properties.

Determination of Melting Point

The melting point of 2-acetylnaphthalene can be determined using a standard capillary melting point apparatus.

Materials:

-

2-Acetylnaphthalene sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

Procedure:

-

A small amount of the dry 2-acetylnaphthalene sample is finely powdered.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube, to a height of 2-3 mm.[12]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of approximately 10 °C per minute to get an approximate melting point.[13]

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The fresh sample is heated rapidly to within 15-20 °C of the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.[13]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned to liquid is recorded as the end of the range.[13]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

Procedure:

-

A sample of 2-acetylnaphthalene (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on a 400 MHz and 25.16 MHz spectrometer, respectively.[8]

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Procedure:

-

A small amount of the solid 2-acetylnaphthalene is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.[8]

UV-Visible Spectroscopy

Procedure:

-

A dilute solution of 2-acetylnaphthalene is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).

-

The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm.[14]

Mass Spectrometry

Procedure:

-

A sample of 2-acetylnaphthalene is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

The mass spectrum is obtained using electron ionization (EI).[8]

Visualizations

The following diagrams illustrate key aspects of the chemistry of 2-acetylnaphthalene.

Caption: Friedel-Crafts acylation synthesis of 2-acetylnaphthalene.

Caption: Logical relationship of physical properties of 2-acetylnaphthalene.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 2-Acetylnaphthalene|lookchem [lookchem.com]

- 4. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]

- 5. 2-Acetylnaphthalene | 93-08-3 | FA54850 | Biosynth [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, anticonvulsant and antimicrobial activities of some new 2-acetylnaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 2-Acetonaphthone | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. 2-Acetylnaphthalene | 1333-52-4 | Benchchem [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. employees.oneonta.edu [employees.oneonta.edu]

- 14. ssi.shimadzu.com [ssi.shimadzu.com]

An In-depth Technical Guide to 2-Propanone, 1-(2-naphthalenyl)- (CAS 93-08-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propanone, 1-(2-naphthalenyl)-, also widely known as 2-naphthyl methyl ketone or 2-acetylnaphthalene, is an aromatic ketone with the chemical formula C₁₂H₁₀O.[1][2][3] It is a solid at room temperature, appearing as white to off-white crystals, and possesses a characteristic aromatic, orange-blossom-like odor.[4] This compound serves as a key intermediate in organic synthesis and finds applications in the fragrance and flavor industries.[5] Its structural motif, a naphthalene core appended with a ketone functional group, makes it a subject of interest for potential modifications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characterization, safety, and a proposed workflow for the investigation of its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Propanone, 1-(2-naphthalenyl)- is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O | [1][2][3] |

| Molecular Weight | 170.21 g/mol | [3] |

| CAS Number | 93-08-3 | [1][2] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 53-56 °C | [4] |

| Boiling Point | 300-301 °C at 760 mmHg | [4] |

| Density | 1.12 g/mL at 25 °C | [6] |

| Flash Point | 168 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and acetone. | [7] |

| Vapor Pressure | 0.12 Pa at 25 °C | [7] |

| Refractive Index | n20/D 1.628 | [6] |

Synthesis

The most common and industrially significant method for the synthesis of 2-Propanone, 1-(2-naphthalenyl)- is the Friedel-Crafts acylation of naphthalene.[7] This electrophilic aromatic substitution reaction involves the reaction of naphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8] The reaction predominantly yields the 2-substituted product due to steric hindrance at the 1-position of the naphthalene ring.[8]

Experimental Protocol: Friedel-Crafts Acetylation of Naphthalene

Materials:

-

Naphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride in 1,2-dichloroethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition is complete, add a solution of naphthalene in 1,2-dichloroethane dropwise from the dropping funnel over a period of 30 minutes.

-

Once the addition of naphthalene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it successively with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 2-Propanone, 1-(2-naphthalenyl)- as white crystals.

Spectral Data

1H NMR Spectroscopy

The 1H NMR spectrum of 2-Propanone, 1-(2-naphthalenyl)- in CDCl₃ typically exhibits a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons of the naphthalene ring.

-

~2.7 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group.

-

~7.5-8.5 ppm (m, 7H): This complex multiplet region is attributed to the seven aromatic protons on the naphthalene ring.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

-

~26 ppm: Signal for the methyl carbon of the acetyl group.

-

~124-136 ppm: A series of signals corresponding to the ten carbons of the naphthalene ring.

-

~198 ppm: The characteristic downfield signal for the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

-

~3050 cm-1: C-H stretching vibrations of the aromatic ring.

-

~2920 cm-1: C-H stretching vibrations of the methyl group.

-

~1680 cm-1: A strong absorption band characteristic of the C=O (carbonyl) stretching of an aryl ketone.[9]

-

~1600, 1470, 1360 cm-1: Aromatic C=C stretching vibrations.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

m/z 170: The molecular ion peak (M⁺), corresponding to the molecular weight of the compound.[10]

-

m/z 155: A significant fragment resulting from the loss of the methyl group (CH₃).

-

m/z 127: A prominent peak corresponding to the naphthyl cation, formed by the cleavage of the acetyl group.

Biological Activity and Proposed Experimental Workflow

While 2-Propanone, 1-(2-naphthalenyl)- is primarily utilized in the fragrance and flavor industries, its structural features warrant investigation for potential biological activities.[5] There is evidence of phototoxicity at high concentrations.[11] For researchers interested in exploring its therapeutic potential, a systematic screening approach is necessary. Below is a proposed experimental workflow for the initial biological characterization of this compound.

Proposed Experimental Protocol: In Vitro Biological Activity Screening

1. Cytotoxicity Assays:

-

Objective: To determine the concentration range at which the compound exhibits cytotoxic effects on various cell lines.

-

Method: Employ a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293). Treat cells with a serial dilution of the compound for 24, 48, and 72 hours. Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line at each time point.

2. Antimicrobial Assays:

-

Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

-

Method: Use broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) against representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Data Analysis: Determine the MIC values for each tested microorganism.

3. Anti-inflammatory Assays:

-

Objective: To assess the compound's potential to modulate inflammatory responses.

-

Method: Use a cell-based assay, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7). Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and nitric oxide (NO) production using the Griess reagent.

-

Data Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

4. Enzyme Inhibition Assays:

-

Objective: To screen for inhibitory activity against specific enzymes relevant to disease pathways (e.g., kinases, proteases, cyclooxygenases).

-

Method: Utilize commercially available enzyme inhibition assay kits or develop specific assays.

-

Data Analysis: Calculate the IC₅₀ of the compound for each target enzyme.

Safety and Handling

2-Propanone, 1-(2-naphthalenyl)- is harmful if swallowed and causes skin and eye irritation.[12] It is also toxic to aquatic life with long-lasting effects.[4]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Use in a well-ventilated area or under a fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[14] For skin contact, wash off immediately with plenty of soap and water.[13] If ingested, rinse mouth with water and seek medical attention.[14] If inhaled, move to fresh air.[14]

Conclusion

2-Propanone, 1-(2-naphthalenyl)- is a well-characterized compound with established physicochemical properties and synthetic routes. Its primary applications have been in the fragrance and flavor industries. However, its chemical structure presents an opportunity for further investigation into its potential biological activities. The proposed experimental workflow provides a starting point for researchers and drug development professionals to systematically evaluate this compound for novel therapeutic applications. As with any chemical substance, proper safety precautions must be observed during handling and storage.

References

- 1. 2-Naphthyl methyl ketone [webbook.nist.gov]

- 2. 2-Naphthyl methyl ketone [webbook.nist.gov]

- 3. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO1998049126A1 - Production of naphthyl-substituted ketones from naphthaldehydes - Google Patents [patents.google.com]

- 5. 2-Propanone, 1-hydroxy- [webbook.nist.gov]

- 6. Naphthalene, 1-(2-propenyl)- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 2-Naphthyl methyl ketone [webbook.nist.gov]

- 10. 2-Naphthyl methyl ketone [webbook.nist.gov]

- 11. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 12. scribd.com [scribd.com]

- 13. DSpace [openresearch.okstate.edu]

- 14. myttex.net [myttex.net]

Solubility of 2-Acetylnaphthalene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-acetylnaphthalene, a key intermediate in the synthesis of dyes, fragrances, and pharmaceuticals. Understanding its behavior in various solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes available solubility data, details standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

Solubility Profile of 2-Acetylnaphthalene

2-Acetylnaphthalene's solubility is dictated by its molecular structure, which allows for favorable interactions with a variety of solvent types. It is generally described as soluble in organic solvents and oils.[2] The large aromatic structure contributes to its poor solubility in water.[3]

Qualitative Solubility

The compound's compatibility with different solvent classes is summarized below. This information is valuable for initial solvent screening in process development and experimental design.

| Solvent Class | Specific Solvent | Solubility |

| Polar Protic | Ethanol | Soluble[2] |

| Polar Aprotic | Acetone | Soluble[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethers | Diethyl Ether | Soluble[3] |

Quantitative Solubility Data

Currently, there is limited publicly available quantitative solubility data for 2-acetylnaphthalene across a broad spectrum of organic solvents. The following values have been reported:

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 60 mg/mL |

| Water | 25 | 0.272 mg/mL[2] |

The solubility of aromatic ketones like 2-acetylnaphthalene is generally expected to increase with rising temperature.[1]

Experimental Protocol: Determination of Thermodynamic Solubility

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[4]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical method.

Materials and Equipment

-

2-Acetylnaphthalene (solid)

-

Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with thermostat

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation: Add an excess amount of solid 2-acetylnaphthalene to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or on a stirrer. Agitate the samples for a predetermined time (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. The time required may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, it is recommended to filter the aliquot using a syringe filter compatible with the solvent.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 2-acetylnaphthalene. A pre-established calibration curve of 2-acetylnaphthalene in the same solvent is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as mg/mL, g/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Conclusion

While 2-acetylnaphthalene is known to be soluble in many common organic solvents, a comprehensive quantitative dataset is not currently available in the public domain. The detailed shake-flask protocol provided in this guide offers a standardized method for researchers to determine the solubility of 2-acetylnaphthalene in solvents relevant to their specific applications, thereby enabling more precise control over experimental and manufacturing processes. Further research to quantify the solubility of this important compound in a wider range of solvents and at various temperatures would be of significant value to the scientific community.

References

- 1. Buy 2-Acetylnaphthalene | 93-08-3 | >98% [smolecule.com]

- 2. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Thermodynamic study of aceclofenac solubility, distribution and sublimation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

A Comprehensive Review of the Synthesis of 2-Acetylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylnaphthalene is a key aromatic ketone that serves as a vital intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, fragrances, and advanced materials. Its naphthalene core and reactive acetyl group make it a versatile building block for constructing more complex molecular architectures. Notably, it is a crucial precursor for the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This technical guide provides an in-depth literature review of the principal synthetic routes to 2-acetylnaphthalene, with a focus on reaction methodologies, quantitative data, and detailed experimental protocols.

I. Friedel-Crafts Acylation of Naphthalene

The most direct and widely employed method for the synthesis of 2-acetylnaphthalene is the Friedel-Crafts acylation of naphthalene. This electrophilic aromatic substitution reaction typically involves the reaction of naphthalene with an acylating agent in the presence of a Lewis acid catalyst. The regioselectivity of this reaction, affording either the 1-acetylnaphthalene (α-isomer) or the desired 2-acetylnaphthalene (β-isomer), is highly dependent on the reaction conditions.

Reaction Pathway

Caption: Friedel-Crafts Acylation of Naphthalene.

Data on Friedel-Crafts Acylation of Naphthalene

| Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield of 2-AN (%) | Selectivity for 2-AN (%) | Reference |

| Acetyl Chloride | AlCl₃ | Nitrobenzene | 20-30 | - | - | High | [1] |

| Acetyl Chloride | AlCl₃ | Carbon Disulfide | RT | - | - | Low (favors α) | [2] |

| Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | RT | - | - | Variable | [2] |

| Acetic Anhydride | Zeolite Beta | - | 140 | - | >80 (selectivity) | >80 | [3] |

| Acetic Anhydride | H-Mordenite | - | 140 | - | Deactivates | - | [3] |

| Acetic Anhydride | H-Faujasite | - | 140 | - | Deactivates | - | [3] |

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride in Nitrobenzene

This procedure is a representative example of a classic Friedel-Crafts acylation to produce 2-acetylnaphthalene.[1]

Materials:

-

Naphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (dry)

-

Hydrochloric acid (concentrated)

-

Chloroform

-

Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Methanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, a solution of naphthalene in dry nitrobenzene is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

Acetyl chloride is added dropwise from the dropping funnel over a period of 15-20 minutes, maintaining the temperature between 10-13°C.

-

After the addition is complete, the reaction mixture is stirred in the ice bath for an additional 2 hours and then allowed to stand at room temperature for at least 12 hours.

-

The reaction mixture is then cooled in an ice bath and poured onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.

-

The organic layer is separated and washed successively with water, dilute sodium hydroxide solution, and again with water.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by steam distillation.

-

The crude product is purified by vacuum distillation or recrystallization from methanol to afford 2-acetylnaphthalene.

II. Synthesis via Oxidation of 2-(1-Hydroxyethyl)naphthalene

An alternative, multi-step synthesis of 2-acetylnaphthalene involves the oxidation of 2-(1-hydroxyethyl)naphthalene. This precursor is typically prepared from 2-ethylnaphthalene or 2-methylnaphthalene.

Reaction Pathway

Caption: Multi-step synthesis of 2-acetylnaphthalene.

Data on the Multi-step Synthesis

| Starting Material | Reagent(s) for Bromination | Reagent(s) for Acetoxylation | Reagent(s) for Hydrolysis | Reagent(s) for Oxidation | Overall Yield (%) | Reference |

| 2-Ethylnaphthalene | N-Bromosuccinimide, AIBN | Sodium Acetate, Acetic Acid | Base (e.g., NaOH) | Chromium trioxide, H₂SO₄, Acetone | Not specified | [4] |

Experimental Protocol: Multi-step Synthesis from 2-Ethylnaphthalene

The following is a general procedure based on the steps outlined in the literature.[4]

Step 1: Synthesis of 2-(1-Bromoethyl)naphthalene

-

2-Ethylnaphthalene is dissolved in a suitable solvent such as carbon tetrachloride.

-

N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added.

-

The mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated.

-

The crude 2-(1-bromoethyl)naphthalene is purified by distillation or chromatography.

Step 2: Synthesis of 2-(1-Acetoxyethyl)naphthalene

-

The crude 2-(1-bromoethyl)naphthalene is dissolved in glacial acetic acid.

-

Sodium acetate is added, and the mixture is heated.

-

After the reaction is complete, the mixture is cooled and poured into water.

-

The product is extracted with an organic solvent, and the organic layer is washed and dried.

-

The solvent is removed to yield 2-(1-acetoxyethyl)naphthalene.

Step 3: Synthesis of 2-(1-Hydroxyethyl)naphthalene

-

2-(1-Acetoxyethyl)naphthalene is subjected to base-catalyzed hydrolysis using an aqueous solution of a base like sodium hydroxide or potassium carbonate in a suitable solvent like methanol or ethanol.

-

The reaction is monitored until completion, and then the solvent is removed.

-

The residue is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried, and the solvent is evaporated to give 2-(1-hydroxyethyl)naphthalene.

Step 4: Oxidation to 2-Acetylnaphthalene

-

2-(1-Hydroxyethyl)naphthalene is dissolved in acetone.

-

A solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) is added dropwise at a low temperature.

-

The reaction is stirred until the starting material is consumed.

-

The excess oxidant is quenched with isopropanol.

-

The mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 2-acetylnaphthalene.

-

The product is purified by recrystallization or chromatography.

III. Alternative Synthetic Routes

While Friedel-Crafts acylation and the multi-step oxidation are the most common methods, other routes to 2-acetylnaphthalene have been reported.

Wacker-Type Oxidation of 2-Vinylnaphthalene

The Wacker-type oxidation of 2-vinylnaphthalene offers a regioselective route to 2-acetylnaphthalene. This reaction typically employs a palladium catalyst and an oxidant.[5]

From 2-Naphthoyl Chloride

2-Acetylnaphthalene can be prepared by the reaction of 2-naphthoyl chloride with an organometallic reagent such as methylzinc iodide.[2]

Cyclization of Benzalacetone Derivatives

A more complex route involves the preparation of 2-acetonaphthones by heating a ketal of an acyl-substituted benzalacetone.[6]

Conclusion

The synthesis of 2-acetylnaphthalene can be achieved through several distinct pathways, with the Friedel-Crafts acylation of naphthalene being the most direct and widely studied. The choice of catalyst and solvent in this reaction is critical for achieving high regioselectivity towards the desired 2-isomer. The multi-step synthesis starting from 2-alkylnaphthalenes provides an alternative route, though it involves more synthetic transformations. Other methods, while less common, offer additional strategies for accessing this important chemical intermediate. The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. Further research into more sustainable and efficient catalytic systems for the direct acylation of naphthalene continues to be an area of active investigation.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of 2-Acetylnaphthalene [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0381704A1 - Process for preparing 2-acetonaphthones - Google Patents [patents.google.com]

2-Acetylnaphthalene: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the health and safety considerations for the handling and use of 2-acetylnaphthalene in a laboratory setting. The information is compiled from various safety data sheets and toxicological studies to ensure a comprehensive understanding of the potential hazards and mitigation strategies.

Chemical and Physical Properties

2-Acetylnaphthalene is a white, crystalline powder with a distinct aromatic, orange-blossom-like odor.[1][2] It is primarily used as an intermediate in the synthesis of dyes, fragrances, and pharmaceuticals.[3] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀O | [4] |

| Molecular Weight | 170.21 g/mol | [5] |

| CAS Number | 93-08-3 | [4] |

| Appearance | White powder/crystalline solid | [1][2] |

| Melting Point | 53 - 56 °C (127.4 - 132.8 °F) | [2][6] |

| Boiling Point | 300 - 301 °C (572 - 573.8 °F) at 760 mmHg | [2][6] |

| Flash Point | 168 °C (334.4 °F) | [1][2][6] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [5] |

| Vapor Pressure | Not available | [1] |

| Autoignition Temperature | Not applicable | [1][7] |

Toxicological Information

2-Acetylnaphthalene is classified as harmful if swallowed and is an irritant to the eyes and skin.[1][7] It is also toxic to aquatic life with long-lasting effects.[4][8]

| Metric | Value | Species | Reference |

| LD50 (Oral) | 599 mg/kg | Mouse | [1][7] |

| LD50 (Oral) | >2000 mg/kg | Rat | [8] |

Health Effects:

-

Eye Contact: Causes eye irritation, which may manifest as redness, swelling, and pain.[1][7]

-

Ingestion: Harmful if swallowed, causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1] The toxicological properties following ingestion have not been fully investigated.[1]

-

Inhalation: May cause irritation of the mucous membranes and upper respiratory tract.[1] The toxicological properties following inhalation have not been fully investigated.[1]

-

Chronic Exposure: No information was found regarding the chronic health effects of 2-acetylnaphthalene.[1]

Exposure Controls and Personal Protection

To minimize exposure to 2-acetylnaphthalene, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

| Control/PPE | Specification | Reference |

| Engineering Controls | Work in a well-ventilated area. Use process enclosures or local exhaust ventilation.[1] Facilities should be equipped with an eyewash station and a safety shower.[1] | [1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2] | [1][2] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant respirator use. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended if exposure limits are exceeded or if irritation occurs. | [1][6][7] |

Experimental Protocols

The following are summaries of methodologies used in key toxicological studies to assess the safety of naphthalene derivatives. These protocols provide a framework for understanding how the toxicological data presented in this guide were generated.

Acute Oral Toxicity Study (OECD 425)

This study aims to determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

-

Test Animals: Healthy adult Wistar rats (female) are typically used.[6]

-

Procedure:

-

Animals are fasted overnight with free access to water.[6]

-

A single animal initially receives a dose of 2000 mg/kg of the test substance via oral gavage.[6]

-

The animal is observed for 24 hours for signs of toxicity and mortality.[6]

-

If no mortality occurs, a group of four additional animals is dosed with the same amount.[6]

-

All animals are observed for 14 days for general behavior, weight changes, allergic reactions, and mortality.[6]

-

Clinical signs such as hunched posture, lethargy, and respiratory changes are recorded.[8]

-

At the end of the study, all animals are subjected to a gross necropsy.[8]

-

Eye Irritation/Corrosion Study (OECD 405)

This study evaluates the potential of a substance to cause irritation or corrosion to the eyes.

-

Test Animals: Albino rabbits are used for this test.[1]

-

Procedure:

-

The eyes of each animal are examined for pre-existing damage before the test.[7]

-

A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye.[1][7] The other eye serves as a control.

-

The eyelids are held together for about one second.[7]

-

The eyes are not washed for at least 24 hours after instillation unless immediate corrosive effects are observed.[5]

-

Ocular reactions, including redness, swelling, and corneal opacity, are assessed at 1, 24, 48, and 72 hours, and up to eight days after treatment.[7]

-

The degree of irritation is scored to determine the substance's irritancy potential.[1]

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the skin irritation potential of a chemical using a reconstructed human epidermis model, which mimics the properties of human skin.

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model.[9][10]

-

Procedure:

-

The test chemical is applied topically to the surface of the RhE tissue.[9]

-

The tissue is incubated with the chemical for a specific period (e.g., 60 minutes).[3]

-

After exposure, the chemical is removed by washing.[3]

-

The tissue undergoes a post-incubation recovery period (e.g., 42 hours).[3][11]

-

Cell viability is measured using a quantitative method, typically the MTT assay.[9] In this assay, the vital dye MTT is converted by viable cells into a blue formazan salt, which is then extracted and measured.[3]

-

A chemical is classified as an irritant if the cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[3][10]

-

Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and exposure.

-

Handling:

-

Storage:

Emergency Procedures

First Aid Measures

In the event of exposure, immediate action is necessary.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[1][7]

-

Ingestion: Do NOT induce vomiting.[1][7] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][7] Get medical aid.[1][7]

-

Inhalation: Remove from exposure and move to fresh air immediately.[1][7] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Get medical aid.[1][7]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1][7]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][7]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.[1] Ensure adequate ventilation.[6] Avoid generating dusty conditions.[1]

-

Spill Cleanup: Clean up spills immediately.[1] Sweep up the material and place it into a suitable, closed container for disposal.[1][6] Wash the area with soap and water.[1]

Disposal Considerations

Waste materials must be disposed of in accordance with local, state, and federal regulations.

-

Product: Dispose of contents/container to an approved waste disposal plant.[2][6] Do not dump into sewers or waterways.[8]

-

Packaging: Non-contaminated packages can be recycled.[8] Contaminated packages must be handled in the same way as the substance itself and disposed of accordingly.[8]

Visualizations

The following diagrams illustrate key safety workflows for handling 2-acetylnaphthalene.

Caption: Laboratory Risk Assessment Workflow for 2-Acetylnaphthalene.

Caption: First Aid Response for 2-Acetylnaphthalene Exposure.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. x-cellr8.com [x-cellr8.com]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. agc-chemicals.com [agc-chemicals.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. iivs.org [iivs.org]

- 11. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

An In-depth Technical Guide to the Material Safety of 2-Propanone, 1-(2-naphthalenyl)-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-Propanone, 1-(2-naphthalenyl)- (CAS Number: 21567-68-0) is publicly available. This guide has been compiled using data from closely related isomers and analogous chemical structures. All information should be treated as indicative and used in conjunction with professional judgment and established laboratory safety protocols.

Section 1: Chemical Identification and Physical Properties

2-Propanone, 1-(2-naphthalenyl)-, also known as 1-(Naphthalen-2-yl)propan-2-one, is an aromatic ketone. Due to the limited availability of experimental data for this specific compound, the following table includes computed data for 2-Propanone, 1-(2-naphthalenyl)- and its isomer, 1-(2-Naphthyl)propan-1-one.

| Property | 2-Propanone, 1-(2-naphthalenyl)- | 1-(2-Naphthyl)propan-1-one | Reference |

| CAS Number | 21567-68-0 | 6315-96-4 | [1] |

| Molecular Formula | C₁₃H₁₂O | C₁₃H₁₂O | [1][2] |

| Molecular Weight | 184.23 g/mol | 184.23 g/mol | [1][2] |

| Appearance | Solid (presumed) | Not specified | |

| Melting Point | Not available | 120 - 122 °C | [3] |

| Boiling Point | Not available | 285 - 286 °C | [3] |

| logP (Octanol/Water Partition Coefficient) | 2.97 | 3.7 | [1][2] |

| Hydrogen Bond Donors | 0 | 0 | [1][2] |

| Hydrogen Bond Acceptors | 1 | 1 | [1][2] |

| Rotatable Bonds | 2 | 2 | [1][2] |

Section 2: Hazard Identification and GHS Classification

A supplier of 2-Propanone, 1-(2-naphthalenyl)- provides a GHS07 "Warning" pictogram, suggesting potential for skin and eye irritation, or other less severe hazards.[1] A more detailed GHS classification is available for the isomer 1-(2-Naphthyl)propan-1-one, which indicates more significant hazards.[3] Given the structural similarities, it is prudent to consider these hazards when handling 2-Propanone, 1-(2-naphthalenyl)-.

| Hazard Category | GHS Classification (for 1-(2-Naphthyl)propan-1-one) | Hazard Statement | Reference |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | [3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [3] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [3] |

GHS Label Elements (based on isomer data):

-

Pictograms:

-

-

Signal Word: Danger[3]

-

Hazard Statements: Harmful if swallowed or if inhaled. May cause an allergic skin reaction. Causes serious eye damage. Very toxic to aquatic life.[3]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/ eye protection/ face protection.[3]

-

Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][4]

-

Storage: Store locked up.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

The following diagram illustrates the GHS classification based on the available data for the isomer.

Caption: GHS Hazard Classification Pathway.

Section 3: Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, as inferred from its analogues, stringent safety protocols must be followed.

3.1 Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure eyewash stations and safety showers are readily accessible.

3.2 Personal Protective Equipment (PPE):

The following table outlines the recommended PPE for handling 2-Propanone, 1-(2-naphthalenyl)-.

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | EN 166 (EU) or NIOSH (US) approved.[4] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | |

| Respiratory | If dusts or aerosols are generated, a NIOSH-approved respirator is recommended. |

3.3 Safe Handling and Storage Workflow:

The diagram below outlines a safe workflow for handling and storing 2-Propanone, 1-(2-naphthalenyl)-.

Caption: Safe Handling and Storage Workflow.

3.4 First Aid Measures:

The following first aid measures are based on data from analogous compounds and should be followed in case of exposure.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor immediately. | [4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [4] |

3.5 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, dry powder, foam, carbon dioxide.[5]

-

Specific Hazards: Combustible. Vapors may be heavier than air and spread along floors. Forms explosive mixtures with air on intense heating.[3]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.[3]

Section 4: Toxicological and Ecological Information

Detailed toxicological and ecological studies for 2-Propanone, 1-(2-naphthalenyl)- are not available. The information below is based on its isomer, 1-(2-Naphthyl)propan-1-one.

Toxicological Information:

-

Acute Toxicity: Harmful if swallowed or inhaled.[3]

-

Skin Corrosion/Irritation: May cause skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Ecological Information:

-

Toxicity: Very toxic to aquatic life.[3]

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: The logP of 2.97 suggests a potential for bioaccumulation.[1]

-

Mobility in Soil: No data available.

Section 5: Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations. The compound should be treated as hazardous waste. Do not allow it to enter drains or the environment.[3]

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Acetylnaphthalene Derived Chalcones via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] Their versatile biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery.[2][3] The synthesis of chalcone derivatives through the Claisen-Schmidt condensation is a well-established and efficient method, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[3]

This application note provides a detailed protocol for the synthesis of chalcones derived from 2-acetylnaphthalene and various substituted benzaldehydes. Furthermore, it presents quantitative data on reaction yields and the antimicrobial and antifungal activities of the synthesized compounds, offering valuable insights for researchers in medicinal chemistry and drug development.

Reaction Mechanism and Experimental Workflow

The Claisen-Schmidt condensation between 2-acetylnaphthalene and a substituted benzaldehyde proceeds through a base-catalyzed mechanism. Initially, the base abstracts an α-hydrogen from 2-acetylnaphthalene to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final chalcone product.

Caption: Claisen-Schmidt condensation mechanism for chalcone synthesis.

A typical experimental workflow for the synthesis and evaluation of these chalcones is outlined below.

Caption: General experimental workflow for chalcone synthesis and evaluation.

Experimental Protocols

Synthesis of Chalcones from 2-Acetylnaphthalene (General Procedure) [1]

-

Preparation of the Base Solution: Dissolve 0.1 mol of potassium hydroxide in 20 mL of methanol and stir the solution in an ice bath.

-

Addition of 2-Acetylnaphthalene: In a separate flask, dissolve 0.1 mol of 2-acetylnaphthalene in 20 mL of 95% (v/v) methanol. Add this solution dropwise to the cold potassium hydroxide solution with constant stirring.

-

Addition of Substituted Benzaldehyde: Dissolve 0.1 mol of the desired substituted benzaldehyde in 20 mL of 95% (v/v) methanol. Add this solution dropwise to the reaction mixture, maintaining ice-cold conditions and constant stirring.

-

Reaction Completion and Isolation: Continue stirring the reaction mixture in the ice bath for a specified time (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography. Upon completion, collect the precipitated product by vacuum filtration.

-

Purification: Wash the crude product with cold water until the washings are neutral. Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the quantitative data for the synthesis of a series of chalcones derived from 2-acetylnaphthalene and their subsequent biological evaluation.

Table 1: Synthesis of 2-Acetylnaphthalene Chalcone Derivatives [1]

| Compound ID | R-group on Benzaldehyde | Molecular Formula | Melting Point (°C) | Yield (%) |

| 1a | -H | C₁₉H₁₄O | 102-104 | 78 |

| 1b | 4-Cl | C₁₉H₁₃ClO | 138-140 | 82 |

| 1c | 4-F | C₁₉H₁₃FO | 120-122 | 75 |

| 1d | 4-Br | C₁₉H₁₃BrO | 142-144 | 85 |

| 1e | 4-OCH₃ | C₂₀H₁₆O₂ | 110-112 | 72 |

| 1f | 3-NO₂ | C₁₉H₁₃NO₃ | 160-162 | 68 |

| 1g | 4-N(CH₃)₂ | C₂₁H₁₉NO | 148-150 | 70 |

Table 2: Antimicrobial Activity of 2-Acetylnaphthalene Chalcone Derivatives (Zone of Inhibition in mm) [1]

| Compound ID | S. aureus | B. subtilis | E. coli | P. putida |

| 1a | 12 | 10 | 11 | 9 |

| 1b | 15 | 13 | 14 | 12 |

| 1c | 14 | 12 | 13 | 11 |

| 1d | 16 | 14 | 15 | 13 |

| 1e | 11 | 9 | 10 | 8 |

| 1f | 13 | 11 | 12 | 10 |

| 1g | 10 | 8 | 9 | 7 |

| Standard * | 18 | 16 | 17 | 15 |

*Standard antibiotic used for comparison.

Table 3: Antifungal Activity of 2-Acetylnaphthalene Chalcone Derivatives (Zone of Inhibition in mm) [1]

| Compound ID | A. niger | A. flavus | C. albicans |

| 1a | 10 | 9 | 11 |

| 1b | 13 | 12 | 14 |

| 1c | 12 | 11 | 13 |